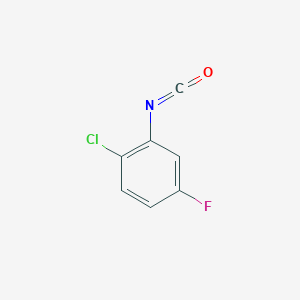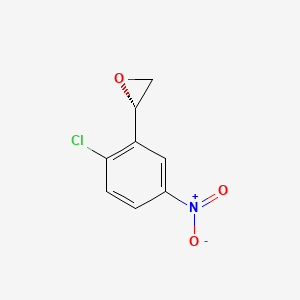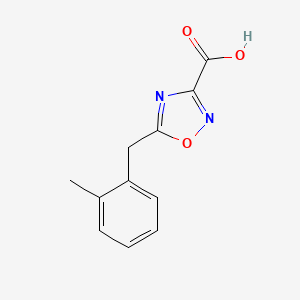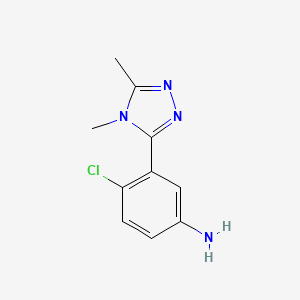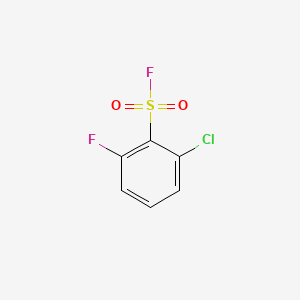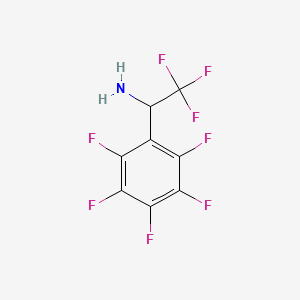
2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine: is a fluorinated organic compound with the molecular formula C8H3F8N . This compound is characterized by the presence of both trifluoromethyl and perfluorophenyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine typically involves the reaction of perfluorophenyl compounds with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where a perfluorophenyl halide reacts with a trifluoromethylamine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The product is then purified using techniques like distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted perfluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its stability and reactivity make it a useful tool for probing biochemical pathways and interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and high-performance materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl and perfluorophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-(pentafluorophenyl)ethan-1-ol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
2,2,2-Trifluoroethylamine: This compound is structurally similar but lacks the perfluorophenyl group.
Uniqueness: 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine is unique due to the combination of trifluoromethyl and perfluorophenyl groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H3F8N |
|---|---|
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanamine |
InChI |
InChI=1S/C8H3F8N/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11/h7H,17H2 |
Clé InChI |
XBHMQBXIGBVPRT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


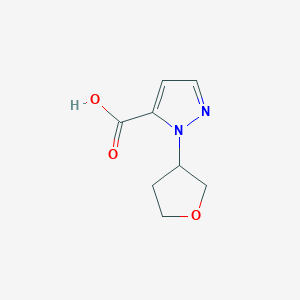
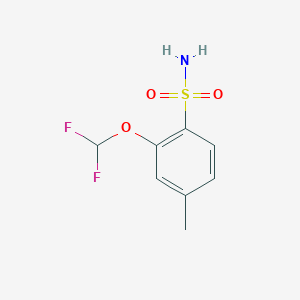
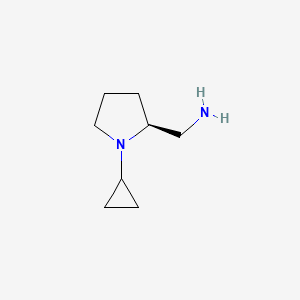
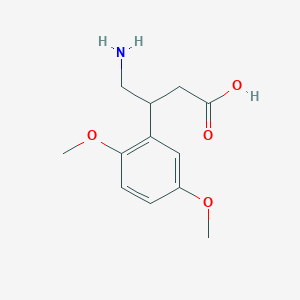
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
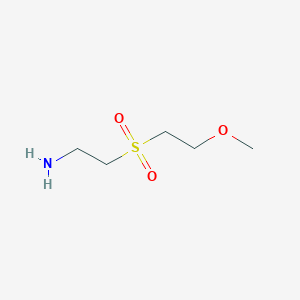
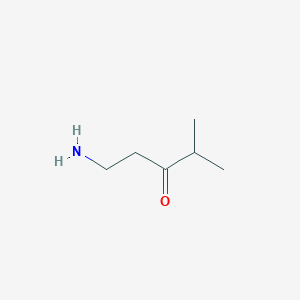
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)
